![molecular formula C12H14FN3 B2648494 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1152949-97-7](/img/structure/B2648494.png)
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine
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Description
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA belongs to the class of pyrazole derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
- Pyrazoles and their derivatives have been investigated for their anti-cancer properties. Specifically, some pyrazole compounds exhibit activity against breast cancer cell lines .
- Molecular docking studies have shown that 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine binds closely to the human estrogen alpha receptor (ERα), similar to the native ligand 4-OHT .
- Researchers explore fluorination to enhance the binding affinity of protein–ligand complexes, potentially leading to novel drug agents .
- Its unique structure allows for diverse functionalization and modification, making it valuable for creating new compounds .
- For example, it can react with palladium (II) acetate to form diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) .
- These include antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, cytotoxicity, and analgesic functions .
Anti-Breast Cancer Activity
Medicinal Chemistry
Organic Synthesis
Coordination Chemistry
Biological Activities
Patented Agents
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUYYYDOOFYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine |
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